

Spectroscopic characterization of 2,4-Dihydroxycinnamic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

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Spectroscopic Profile of 2,4-Dihydroxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,4-Dihydroxycinnamic acid**, a key intermediate in various synthetic pathways and a compound of interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. The guide also includes detailed experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid Molecular Formula: C₉H₈O₄

Molecular Weight: 180.16 g/mol CAS Number: 614-86-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Dihydroxycinnamic acid**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dihydroxycinnamic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a consolidated source			

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dihydroxycinnamic acid**

Chemical Shift (δ) ppm	Assignment
Data not available in a consolidated source	

Note: Specific, experimentally verified NMR data for **2,4-Dihydroxycinnamic acid** is not readily available in public spectral databases. The expected signals would include aromatic protons, vinyl protons, and a carboxylic acid proton in the ^1H NMR spectrum, and corresponding aromatic, vinyl, and carbonyl carbons in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2,4-Dihydroxycinnamic acid**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-2500	Broad	O-H stretch (carboxylic acid and phenols)
~3030	Medium	Aromatic C-H stretch
1680-1660	Strong	C=O stretch (conjugated carboxylic acid)
~1625	Medium	C=C stretch (alkene)
1600, 1500	Medium-Strong	Aromatic C=C stretch
~1250, ~1150	Strong	C-O stretch (phenol)

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,4-Dihydroxycinnamic acid**

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
163	[M-OH] ⁺	
135	[M-COOH] ⁺	
107	[C ₇ H ₇ O] ⁺	

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). The monoisotopic mass is 180.0423 Da.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2,4-Dihydroxycinnamic acid**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2,4-Dihydroxycinnamic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: The solution is transferred to a 5 mm NMR tube.

- Data Acquisition: The NMR spectra are acquired on a spectrometer, for example, at a frequency of 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and simple method for obtaining IR spectra of solids.[\[1\]](#)
- Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.
- Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum is recorded first and subtracted from the sample spectrum.
- Analysis: The absorption bands are correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

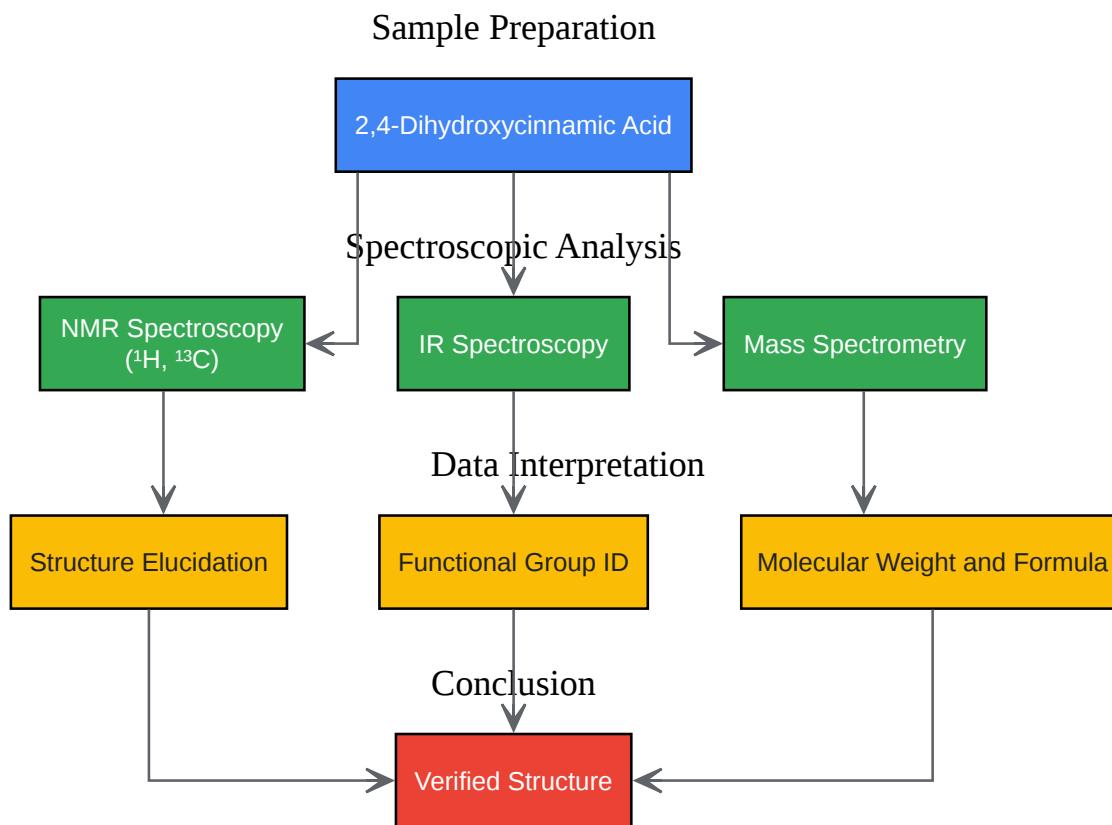
Methodology:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: The sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[\[2\]](#)[\[3\]](#)

- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
- Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information.

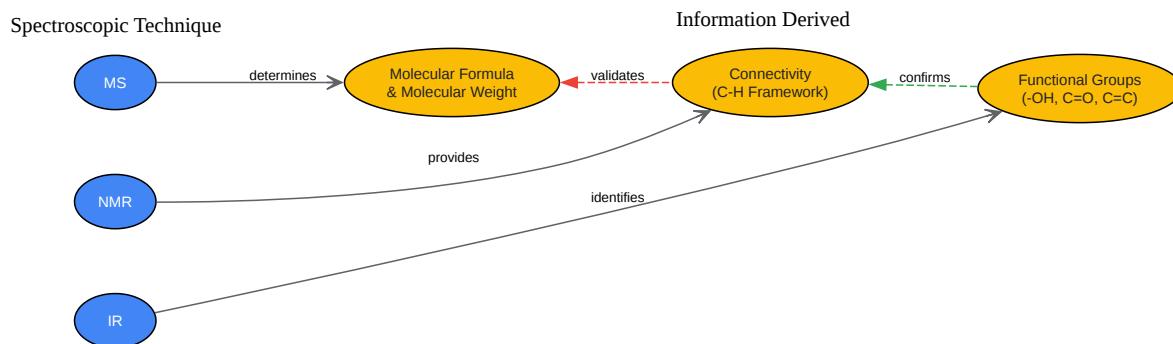
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships between different spectroscopic techniques.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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